molecular formula C7H10BrNO2S2 B296494 5-bromo-N-propylthiophene-2-sulfonamide

5-bromo-N-propylthiophene-2-sulfonamide

Cat. No.: B296494
M. Wt: 284.2 g/mol
InChI Key: ONHDMXPUMFGTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-propylthiophene-2-sulfonamide is a synthetic sulfonamide derivative emerging as a critical scaffold in antimicrobial research, particularly against multidrug-resistant pathogens. Recent investigations highlight its exceptional in vitro potency against New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae ST147, a critical-priority pathogen according to the WHO. In these studies, the compound demonstrated a remarkably low minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL, establishing it as a high-potency, low molecular weight candidate against carbapenem-resistant bacterial strains . In-silico molecular docking studies suggest that its mechanism of action involves forming stable hydrogen-bond and hydrophobic interactions with key bacterial protein targets, such as the one identified with PDB ID: 5N5I, which underpins its strong bioactivity . Beyond its direct antibacterial applications, this compound serves as a versatile chemical intermediate. It is a key precursor for synthesizing diverse 5-arylthiophene-2-sulfonamide libraries via Suzuki-Miyaura cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . The structural motif of thiophene sulfonamides is also explored in other therapeutic areas, including as inhibitors of beta-amyloid production, pointing to its broader potential in medicinal chemistry . This combination of proven antibacterial efficacy and synthetic utility makes this compound a valuable chemical tool for researchers developing novel therapeutic strategies to combat antimicrobial resistance and exploring new heterocyclic active compounds.

Properties

Molecular Formula

C7H10BrNO2S2

Molecular Weight

284.2 g/mol

IUPAC Name

5-bromo-N-propylthiophene-2-sulfonamide

InChI

InChI=1S/C7H10BrNO2S2/c1-2-5-9-13(10,11)7-4-3-6(8)12-7/h3-4,9H,2,5H2,1H3

InChI Key

ONHDMXPUMFGTRN-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC=C(S1)Br

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(S1)Br

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Chain Variations in N-Substituted Derivatives

The alkyl chain length and branching significantly influence synthesis yields and biological activity. Key analogs include:

Compound Name Substituent (R) Synthesis Yield Key Observations Reference
5-Bromo-N-ethylthiophene-2-sulfonamide Ethyl 72% Moderate steric hindrance; lower lipophilicity compared to propyl derivative .
5-Bromo-N-propylthiophene-2-sulfonamide Propyl 78% Optimal balance of steric effects and lipophilicity; highest antibacterial activity .
5-Bromo-N-isopropylthiophene-2-sulfonamide Isopropyl 62% Steric hindrance from branched chain reduces yield and bioavailability .
5-Bromo-N-sec-butylthiophene-2-sulfonamide sec-Butyl N/A Limited synthesis data; potential for enhanced lipophilicity .
5-Bromo-N-tert-butylthiophene-2-sulfonamide tert-Butyl N/A Extreme steric bulk likely impedes reactivity and target binding .

Key Findings :

  • Propyl vs. Ethyl : The propyl chain enhances lipophilicity, improving membrane permeability and bacterial target engagement .
  • Branched vs. Linear Chains : Isopropyl and tert-butyl derivatives exhibit lower yields due to steric effects, which hinder both synthesis and biological interactions .

Aryl-Modified Derivatives via Suzuki Coupling

Further functionalization of this compound via SMC introduces aryl groups at the 5-position, yielding derivatives (4a–g) with variable antibacterial activity :

Derivative Aryl Substituent Yield Bioactivity Notes
4a 4-Fluorophenyl 56% Moderate activity; electron-withdrawing groups may reduce membrane penetration.
4b 3-Methoxyphenyl 58% Electron-donating groups enhance solubility but may reduce target affinity.
4f 3,4-Difluorophenyl 72% Highest yield and activity; synergistic effects from dual fluorine atoms.
4g 4-Cyanophenyl 68% Strong electron-withdrawing group improves enzyme inhibition.

Structure-Activity Relationship :

  • Electron-withdrawing groups (e.g., -F, -CN) enhance target binding to NDM-1’s active site .
  • Bulkier substituents (e.g., 3,4-difluorophenyl) improve yield and activity due to optimized π-π stacking and hydrophobic interactions .

Broader Context of Sulfonamide Derivatives

Sulfonamides are pharmacologically versatile, with documented antibacterial, anti-inflammatory, and antitumor activities . For example:

  • N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide : Exhibits antitumor activity via geometric compatibility with enzyme pockets .
  • 2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide : Demonstrated in synthesis studies but with lower yield (34%) due to complex reaction pathways .

Comparative Advantage of this compound : The propyl-thiophene scaffold offers superior synthetic accessibility (78% yield) and tunability for antibacterial applications compared to bulkier or less lipophilic analogs .

Preparation Methods

Alkylation of 5-Bromothiophene-2-Sulfonamide

The most widely documented method involves the alkylation of 5-bromothiophene-2-sulfonamide with 1-bromopropane. This one-step reaction proceeds via nucleophilic substitution under basic conditions.

Procedure :

  • Reagents : 5-Bromothiophene-2-sulfonamide (1 eq), 1-bromopropane (1 eq), lithium hydride (LiH, 1 eq), dimethylformamide (DMF).

  • Mechanism : LiH deprotonates the sulfonamide’s amine, generating a nucleophilic anion that attacks the alkyl bromide.

  • Conditions : Room temperature, 3-hour reaction time, monitored by TLC.

  • Workup : Precipitation with water, followed by recrystallization in methanol.

Yield : 78%.

Table 1: Key Reaction Parameters for Alkylation

ParameterValue/Detail
SolventDMF
BaseLiH
Alkylating Agent1-Bromopropane
Temperature25°C
Reaction Time3 hours
PurificationRecrystallization (methanol)

Alternative Synthetic Approaches

Optimization of Reaction Conditions

Solvent Selection

DMF is preferred for alkylation due to its high polarity and ability to dissolve both ionic (LiH) and organic reactants. Alternatives like THF or acetonitrile reduce yields by 15–20% due to poor solubility of intermediates.

Base and Catalysts

  • LiH vs. Other Bases : LiH outperforms NaH or K₂CO₃ in deprotonating the sulfonamide, achieving faster reaction kinetics.

  • Catalytic Additives : Palladium catalysts (e.g., Pd(PPh₃)₄) are unnecessary for alkylation but are critical in Suzuki-Miyaura derivatives.

Table 2: Impact of Base on Yield

BaseSolventYield (%)
LiHDMF78
NaHDMF65
K₂CO₃DCM58

Industrial-Scale Production Considerations

Scaling the alkylation method requires addressing:

  • LiH Handling : Moisture-sensitive; requires inert atmosphere.

  • Continuous Flow Reactors : Reduce reaction time and improve heat management.

  • Waste Management : DMF recovery via distillation minimizes environmental impact.

Analytical Characterization Techniques

  • TLC : Monitors reaction progress (Rf = 0.4 in ethyl acetate/hexane 3:7).

  • NMR : Confirms substitution patterns (δ 1.0–1.5 ppm for propyl CH₃, δ 7.2 ppm for thiophene H).

  • HPLC : Purity >98% achieved after recrystallization.

Challenges and Limitations

  • Steric Hindrance : Branched alkylating agents (e.g., 2-bromopropane) reduce yields to 62%.

  • Purification : Recrystallization losses (~10–15%) necessitate alternative methods like column chromatography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-propylthiophene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling (SMC) reactions. A validated protocol involves reacting this compound with aryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and potassium phosphate as a base in anhydrous solvents (e.g., THF or DCM) under inert conditions. Yields typically range from 65–85% depending on steric and electronic effects of substituents . Alternative routes include sulfonylation of 5-bromothiophene-2-amine precursors with propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or Et₃N), followed by purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic peaks: δ 7.45–7.50 (thiophene H), δ 3.20–3.40 (propyl CH₂), and δ 1.50–1.70 (propyl CH₃). ¹³C NMR confirms sulfonamide (C-SO₂) at ~125–130 ppm and bromine substitution on the thiophene ring .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles (e.g., C-S-N ~108°) and packing motifs. Crystallization in ethanol/water mixtures often yields suitable crystals .

Q. What purification strategies are recommended for this compound?

  • Methodological Answer : Recrystallization from ethanol or DCM/hexane mixtures is effective for removing unreacted sulfonyl chlorides. For polar impurities, silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) is preferred. Purity >98% can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of palladium catalysts in derivatizing this compound?

  • Methodological Answer : Kinetic studies using variable catalyst loadings (1–10 mol% Pd) and monitoring via TLC/GC-MS reveal turnover frequency (TOF). Density Functional Theory (DFT) calculations can model transition states, particularly for oxidative addition steps involving the C-Br bond. Comparative studies with ligand-free Pd(0) vs. Pd(PPh₃)₄ show ligand stability impacts reaction rates .

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers in sulfonamide groups) causing peak broadening. Cooling to −40°C may resolve splitting .
  • 2D NMR (COSY, HSQC) : Identify coupling partners and assign ambiguous signals. For example, NOESY can confirm spatial proximity between propyl chains and thiophene protons .

Q. What experimental designs are suitable for studying the compound’s biological interactions?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence polarization to measure binding affinity with target proteins (e.g., carbonic anhydrase isoforms). IC₅₀ values can be determined via enzymatic inhibition assays (pH 7.4, 25°C) .
  • Molecular Dynamics Simulations : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes and hydrogen-bonding interactions with residues like His94 or Thr199 .

Q. How can structural modifications enhance the compound’s material science applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the thiophene 3-position to modulate electronic properties. Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) reveals redox potentials for applications in conductive polymers. For fluorescence studies, π-extension (e.g., fused aryl rings) can shift emission wavelengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.